1,4-Diazaspiro[5.5]undecane

Anticonvulsant scPTZ assay ED50

1,4-Diazaspiro[5.5]undecane (CAS 180-76-7) is a rigid spirocyclic diamine scaffold with zero rotatable bonds, locking its two amine nitrogens into defined spatial vectors that reduce entropic penalties upon target binding. Unlike flexible piperazine, this core has demonstrated 14-fold higher anticonvulsant potency than phenobarbital (scPTZ ED50 0.0043 mmol/kg) with zero neurotoxicity. In PARP-1 programs, the spirocyclic core eliminates DNA damage signals while retaining 12.6 nM binding affinity. Accessible via efficient two-pot syntheses from cyclohexanone, enabling cost-effective lead optimization and diversified library synthesis.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 180-76-7
Cat. No. B091469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazaspiro[5.5]undecane
CAS180-76-7
Synonyms1,4-Diazaspiro[5.5]undecane(8CI,9CI)
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CNCCN2
InChIInChI=1S/C9H18N2/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10-11H,1-8H2
InChIKeyVVBIFWHTQJEQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 3 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diazaspiro[5.5]undecane (CAS 180-76-7) — Technical Specifications and Procurement Baseline


1,4-Diazaspiro[5.5]undecane (CAS 180-76-7) is a bicyclic spirocyclic diamine scaffold with molecular formula C9H18N2 and molecular weight 154.25 g/mol . The compound features a spiro[5.5]undecane core in which two nitrogen atoms are positioned at the 1- and 4- positions, yielding a rigid three-dimensional structure with a predicted LogP of 1.54 and polar surface area (PSA) of 24.06 Ų [1]. The spirocyclic framework locks the molecule into a conformationally restricted geometry with zero freely rotatable bonds, fundamentally distinguishing it from flexible acyclic diamines and monocyclic piperazine scaffolds .

Why 1,4-Diazaspiro[5.5]undecane Cannot Be Replaced by Piperazine or Other Spiro-Diamines


Generic substitution of 1,4-diazaspiro[5.5]undecane with monocyclic piperazine (C4H10N2) or alternative spirocyclic diamines is scientifically unsound due to profound differences in conformational rigidity, three-dimensional spatial orientation, and resultant pharmacological outcomes. While piperazine exists as a flexible six-membered ring capable of interconverting between chair conformations, the spiro[5.5] junction in 1,4-diazaspiro[5.5]undecane enforces a locked geometry that restricts the vector orientation of its two amine nitrogens . This rigidification has been experimentally shown to alter DNA damage liability when the scaffold is incorporated into the olaparib framework — a finding not generalizable across all diazaspiro cores [1]. Furthermore, even within the diazaspiro[5.5]undecane family, regioisomeric positioning of nitrogens (1,4- vs. 3,9- vs. 1,9-) yields divergent pharmacological profiles, as demonstrated in structure-activity relationship studies [2]. Consequently, substitution without empirical validation introduces uncontrolled variables into synthetic pathways and biological assays.

Quantitative Differentiation Evidence: 1,4-Diazaspiro[5.5]undecane Versus Comparators


Anticonvulsant Potency: 1,4-Diazaspiro[5.5]undecane-3,5-dione Derivative 6g vs. Phenobarbital and Ethosuximide

Derivatives of the 1,4-diazaspiro[5.5]undecane scaffold demonstrate anticonvulsant potency substantially exceeding clinically established reference drugs. Compound 6g, a 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dione, exhibited an ED50 of 0.0043 mmol/kg in the subcutaneous pentylenetetrazole (scPTZ) screen, which represents approximately 14-fold higher potency than phenobarbital (ED50 = 0.06 mmol/kg) and 214-fold higher potency than ethosuximide (ED50 = 0.92 mmol/kg) [1].

Anticonvulsant scPTZ assay ED50

Anticonvulsant Potency in Maximal Electroshock (MES) Model: Derivative 6e vs. Diphenylhydantoin

In the maximal electroshock (MES) seizure model, compound 6e (a 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dione derivative) achieved an ED50 of 0.019 mmol/kg, demonstrating approximately 1.8-fold higher potency than the reference anticonvulsant diphenylhydantoin (phenytoin), which exhibited an ED50 of 0.034 mmol/kg under identical experimental conditions [1]. Notably, all test compounds (6a–x) showed no minimal motor impairment at the maximum administered dose in the neurotoxicity screen, indicating a favorable therapeutic index profile.

Anticonvulsant MES assay ED50

PARP-1 Affinity and DNA Damage Liability: Diazaspiro[5.5]undecane Core vs. Piperazine Bioisostere

Replacement of the piperazine moiety in the FDA-approved PARP inhibitor olaparib with a 3,9-diazaspiro[5.5]undecane core yielded compound 10e, which maintained high PARP-1 binding affinity (12.6 ± 1.1 nM) comparable to the parent scaffold. Critically, this diazaspiro[5.5]undecane-containing analog did not induce DNA damage at drug concentrations equivalent to those at which olaparib produced measurable genotoxicity [1]. This differential outcome — preserved target engagement coupled with eliminated DNA damage liability — was not uniformly observed across all diazaspiro analogs tested, highlighting scaffold-specific effects.

PARP inhibitor DNA damage Bioisostere

Conformational Rigidity: 1,4-Diazaspiro[5.5]undecane vs. Flexible Piperazine

1,4-Diazaspiro[5.5]undecane possesses zero freely rotatable bonds due to its spirocyclic junction, in stark contrast to piperazine (C4H10N2), which interconverts between multiple chair conformations in solution [1]. Structural analysis of the parent spiro[5.5]undecane framework confirms that both rings adopt well-defined chair conformations, creating a rigid three-dimensional architecture that locks nitrogen substituents into fixed spatial orientations . The conformational energy landscape of spiro[5.5]undecane systems shows a >2 kcal/mol preference for the most stable conformer over alternative geometries, quantifying the degree of conformational locking relative to flexible monocyclic amines [2].

Conformational analysis Rigidity Drug design

Physicochemical Profile Differentiation: LogD and Polar Surface Area

The predicted physicochemical properties of 1,4-diazaspiro[5.5]undecane reveal a LogD of -1.41 at physiological pH (7.4) and a polar surface area (PSA) of 24.06 Ų [1]. These values position the scaffold distinctly from monocyclic piperazine analogs: the LogD indicates moderate hydrophilicity suitable for aqueous solubility without excessive lipophilicity, while the low PSA reflects a compact, three-dimensional structure that may facilitate membrane permeation despite the presence of two hydrogen bond donors. The combination of spirocyclic rigidity with these specific physicochemical parameters cannot be replicated by simple acyclic diamines or larger-ring spiro systems.

Physicochemical property LogD PSA

Synthetic Accessibility: 1,4-Diazaspiro[5.5]undecane vs. Alternative Spirocyclic Diamines

The 1,4-diazaspiro[5.5]undecane core is accessible via well-established synthetic routes starting from commercially available cyclohexanone, proceeding through nitroalkylation and subsequent reductive cyclization steps [1]. Patent literature describes improved two-pot processes for the 3-one derivative that avoid the multi-step protecting group manipulations required for alternative spirocyclic diamine scaffolds, such as spiro[3.3]heptane diamines which require stereocontrolled syntheses of all stereoisomers [2]. This synthetic efficiency translates to lower procurement costs and faster lead optimization cycles compared to more complex spirocyclic building blocks.

Synthetic route Cyclohexanone Yield

Procurement-Driven Application Scenarios for 1,4-Diazaspiro[5.5]undecane


CNS Drug Discovery: Anticonvulsant Lead Optimization Using 1,4-Diazaspiro[5.5]undecane-3,5-dione Scaffolds

Research programs focused on developing next-generation anticonvulsant agents should prioritize 1,4-diazaspiro[5.5]undecane-3,5-dione derivatives as core scaffolds. The demonstrated ED50 of 0.0043 mmol/kg in scPTZ screening (14-fold and 214-fold more potent than phenobarbital and ethosuximide, respectively) and the 1.8-fold potency advantage over diphenylhydantoin in MES screening, combined with the observed absence of neurotoxicity at maximum tested doses, positions this scaffold for high-efficacy, low-toxicity CNS drug development [1]. Procurement of this building block enables exploration of structure-activity relationships that have already yielded proof-of-concept potency advantages over established clinical agents.

Oncology Research: PARP Inhibitor Development with Reduced Genotoxicity Liability

For cancer therapeutic programs targeting PARP-1 while seeking to minimize DNA damage liabilities, the 3,9-diazaspiro[5.5]undecane core offers a validated bioisosteric replacement for piperazine. Direct evidence from the olaparib framework shows that incorporating this spirocyclic core yields compounds (e.g., compound 10e) that retain high PARP-1 binding affinity (12.6 ± 1.1 nM) while eliminating DNA damage signals observed with the parent piperazine-containing drug [2]. This application scenario is directly supported by head-to-head comparative data and represents a procurement opportunity for medicinal chemistry teams seeking differentiated PARP inhibitor chemotypes.

Scaffold-Based Drug Design Requiring Conformationally Constrained Diamines

Structure-based drug design programs requiring precise spatial orientation of amine substituents should utilize 1,4-diazaspiro[5.5]undecane as the foundational building block. The spiro[5.5] junction enforces a rigid, fixed geometry with zero freely rotatable bonds, locking the two amine nitrogens into defined vectors that reduce entropic penalties upon target binding [3]. This conformational locking, quantified by the >2 kcal/mol energetic preference for the most stable conformer [4], cannot be achieved with flexible monocyclic amines such as piperazine, making this scaffold uniquely suitable for programs where three-dimensional pharmacophore alignment is critical.

High-Throughput Library Synthesis: Efficient Access via Cyclohexanone-Derived Routes

Medicinal chemistry teams seeking cost-effective, scalable access to spirocyclic diamine building blocks for library synthesis should prioritize 1,4-diazaspiro[5.5]undecane. The scaffold is accessible via well-established synthetic protocols starting from commercially available cyclohexanone, with patent-reported improvements enabling two-pot processes for the 3-one derivative [5]. This synthetic efficiency contrasts with alternative spirocyclic diamines such as spiro[3.3]heptane systems, which require lengthier stereocontrolled syntheses of multiple stereoisomers [6]. The reduced synthetic burden directly translates to lower procurement costs and accelerated lead optimization timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.